molecular formula C11H13N3 B3007181 methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine CAS No. 1156391-85-3

methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B3007181
CAS No.: 1156391-85-3
M. Wt: 187.246
InChI Key: QJNLIJWRMKGZAO-UHFFFAOYSA-N
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Description

Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1-phenyl-1H-pyrazole-3-carbaldehyde with methylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazole-5-amine
  • 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

N-methyl-1-(1-phenylpyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-12-9-10-7-8-14(13-10)11-5-3-2-4-6-11/h2-8,12H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNLIJWRMKGZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156391-85-3
Record name methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine
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